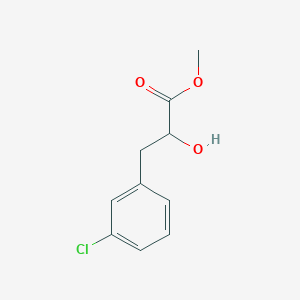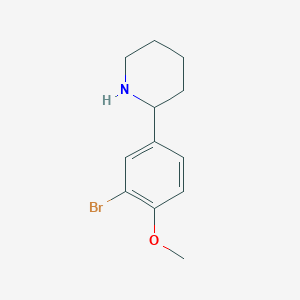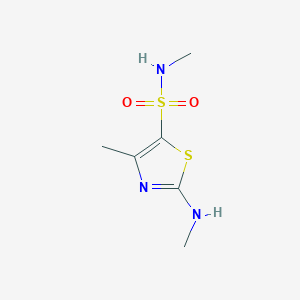
N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their extensive biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of acidic or basic media to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways in microorganisms. This inhibition can result in the antimicrobial and antifungal effects observed in various studies .
Comparison with Similar Compounds
Similar Compounds
- N,4-dimethyl-2-methylamino-thiazole-5-carbothioamide
- N,4-dimethyl-2-[(methylamino)methyl]-N-pentylaniline
- N,4-dimethyl-2-(methylamino)-N-[2-(methylamino)ethyl]pentanamide
Uniqueness
N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11N3O2S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-4-5(13(10,11)8-3)12-6(7-2)9-4/h8H,1-3H3,(H,7,9) |
InChI Key |
CBUFQZKJMQXCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
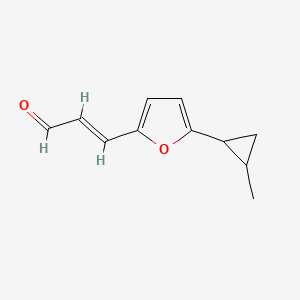
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
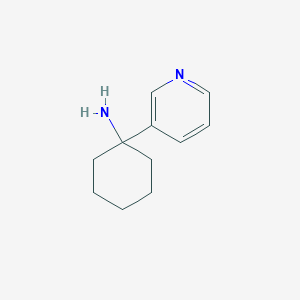
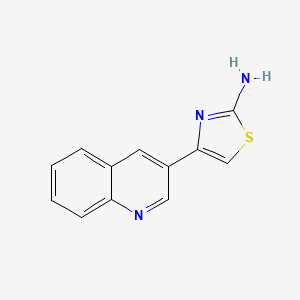
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)
![Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)
![2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)
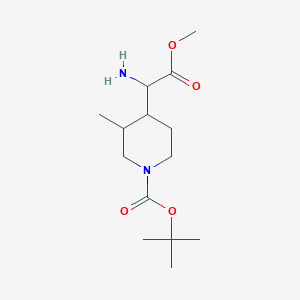
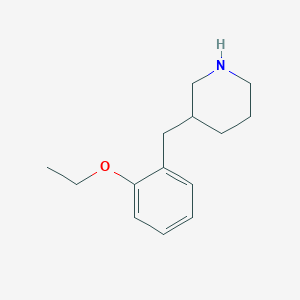
![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
